molecular formula C7H12O2S2 B610221 Propargyl-PEG1-SS-alcohol CAS No. 1391914-41-2

Propargyl-PEG1-SS-alcohol

Cat. No.: B610221
CAS No.: 1391914-41-2
M. Wt: 192.29
InChI Key: WFZUBJGVOIBKLI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Propargyl-PEG1-SS-alcohol is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The compound’s primary targets are azide-bearing compounds or biomolecules . These targets play a crucial role in the formation of stable triazole linkages, which are essential in the creation of ADCs .

Mode of Action

The propargyl groups in this compound can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction yields stable triazole linkages . The hydroxyl group present in the compound enables further derivatization or replacement with other reactive functional groups .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the copper-catalyzed azide-alkyne Click Chemistry . This pathway leads to the formation of stable triazole linkages, which are integral to the structure and function of ADCs .

Pharmacokinetics

As a cleavable linker used in the synthesis of adcs, itsAbsorption, Distribution, Metabolism, and Excretion (ADME) properties would significantly impact the bioavailability and efficacy of the resulting ADCs .

Result of Action

The result of this compound’s action is the formation of stable triazole linkages . These linkages are crucial in the structure of ADCs, enabling the targeted delivery of cytotoxic drugs to cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the copper-catalyzed azide-alkyne Click Chemistry requires specific conditions for optimal efficiency . Additionally, the compound should be stored under recommended conditions to maintain its stability .

Biochemical Analysis

Biochemical Properties

Propargyl-PEG1-SS-alcohol plays a significant role in biochemical reactions, particularly in the synthesis of ADCs . It interacts with biomolecules containing Azide groups through a copper-catalyzed azide-alkyne cycloaddition (CuAAc) . This interaction forms a stable triazole linkage, which is crucial in the formation of ADCs .

Cellular Effects

The cellular effects of this compound are primarily observed in its role as an ADC linker. ADCs, which are comprised of an antibody attached to a cytotoxin through an ADC linker like this compound, have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form stable triazole linkages with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This binding interaction is crucial for the formation of ADCs, which can lead to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

Its stability and degradation are crucial factors in its effectiveness as an ADC linker .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models are largely dependent on the specific ADC that it is part of. The effects can vary with different dosages, and there may be threshold effects or toxic/adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving this compound are primarily related to its role in the synthesis of ADCs . It interacts with enzymes and cofactors during the copper-catalyzed azide-alkyne Click Chemistry process .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are determined by its role as an ADC linker . It can interact with transporters or binding proteins during the formation of ADCs .

Subcellular Localization

The subcellular localization of this compound is influenced by the specific ADC that it is part of . It may be directed to specific compartments or organelles based on the targeting signals or post-translational modifications of the ADC .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propargyl-PEG1-SS-alcohol is synthesized through a series of chemical reactions involving the introduction of a propargyl group, a polyethylene glycol (PEG) unit, and a cleavable disulfide bond. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, and the product is typically purified through column chromatography or recrystallization .

Comparison with Similar Compounds

Propargyl-PEG1-SS-alcohol is unique due to its combination of a propargyl group, a PEG unit, and a cleavable disulfide bond. Similar compounds include:

The uniqueness of this compound lies in its cleavable disulfide bond, which allows for controlled release of linked molecules under reducing conditions .

Properties

IUPAC Name

2-(2-prop-2-ynoxyethyldisulfanyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2S2/c1-2-4-9-5-7-11-10-6-3-8/h1,8H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZUBJGVOIBKLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCSSCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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